Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

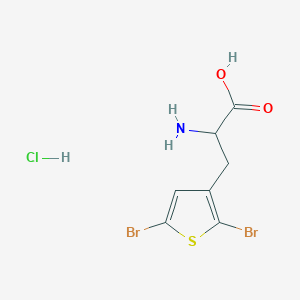

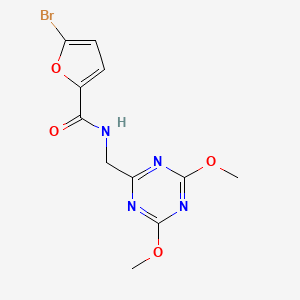

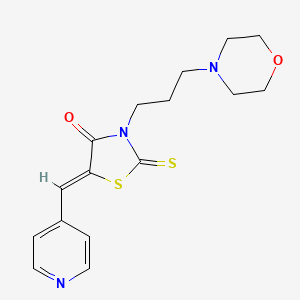

“Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of pyrrolidine, a five-membered ring nitrogen heterocycle . The compound is characterized by the presence of a pyrrolidine ring, a methyl group, and a propan-2-yl group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride”, often involves N-heterocyclization of primary amines with diols . Other methods include the functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides is another method .Molecular Structure Analysis

The molecular structure of “Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains a methyl group and a propan-2-yl group . The presence of these groups contributes to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

“Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride” is a white to yellow solid . It has a molecular weight of 171.24 and its IUPAC name is methyl 3-pyrrolidinecarboxylate hydrochloride .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate Hydrochloride Applications

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a compound that features a pyrrolidine ring, a five-membered lactam structure with one nitrogen atom. This structure is a key scaffold in medicinal chemistry due to its prevalence in biologically active compounds. Below is a detailed analysis of the unique applications of this compound in scientific research, each discussed in its dedicated section.

Drug Discovery and Development: The pyrrolidine ring is a common feature in many drugs due to its versatility and the ability to introduce stereochemistry into the molecule. It’s often used in the synthesis of biologically active compounds, particularly in the development of new medications . The saturated nature of the pyrrolidine ring allows for increased three-dimensional molecular coverage, which is beneficial for interactions with biological targets .

Enantioselective Synthesis: The stereogenicity of the pyrrolidine ring’s carbons is significant in enantioselective synthesis. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to varied binding modes to enantioselective proteins .

Pharmacophore Design: Pyrrolidine derivatives are often employed as pharmacophore groups in drug design. They can contribute to the antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities of the molecules .

Modulation of Physicochemical Properties: Incorporating the pyrrolidine ring into compounds can modify their physicochemical parameters, which is crucial for optimizing ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles in drug candidates .

Biological Activity Enhancement: Replacing non-stereochemical groups with stereochemical ones on the pyrrolidine ring has been shown to be beneficial for the activity of certain compounds. For instance, cis-3,4-diphenylpyrrolidine derivatives have demonstrated improved activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Anticonvulsant and Antinociceptive Activities: Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids showed promising results in in vivo animal models .

Anti-fibrosis Activity: Some pyrrolidine derivatives have displayed anti-fibrosis activity, which is significant in the treatment of fibrotic diseases. These compounds have shown better activity than some existing treatments in cellular models .

Structural Diversity in Heterocyclic Chemistry: The pyrrolidine ring allows for a greater chance of generating structural diversity due to its non-planarity and the possibility of pseudorotation. This feature is exploited in heterocyclic chemistry to create novel compounds with potential therapeutic applications .

Safety and Hazards

The safety information for “Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride” indicates that it has a GHS07 signal word, which means 'Warning’ . The hazard statements include H302, H315, H319, and H335 , which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

methyl 2-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-7(4-5-10-8)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJWNDWGYHUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)

![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)

![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)